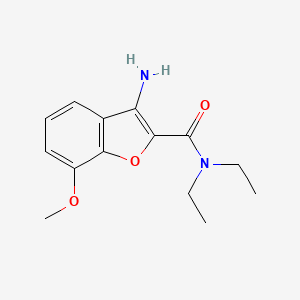

![molecular formula C17H18ClN3O2 B2782328 6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide CAS No. 1385330-51-7](/img/structure/B2782328.png)

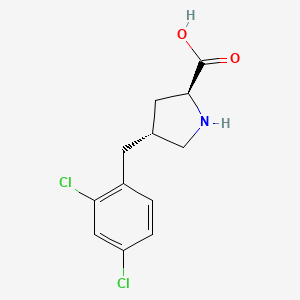

6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide” is a carboxamide derivative . It is a part of a group of molecules that have been studied for their potential as anti-tubercular agents . The molecule has been identified as a promising lead candidate for the treatment of multidrug-resistant tuberculosis .

Synthesis Analysis

The synthesis of such molecules typically involves molecular docking simulations . The chemical structure of the molecules is drawn using software like ChemDraw Ultra, and then optimized at density functional theory (DFT) using specific basis sets . The docking operation is carried out using software like PyRx . The molecule with the highest binding affinity is selected as the lead molecule for structural modification .Molecular Structure Analysis

The molecular structure of “6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide” and similar molecules is accurately drawn using software like ChemDraw Ultra . The structure is then optimized at density functional theory (DFT) using Becke’s three-parameter Lee–Yang–Parr hybrid functional (B3LYP/6-311**) basis set in a vacuum of Spartan 14 software .Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide” and similar molecules are typically studied using molecular docking simulations . These simulations evaluate the theoretical binding affinities of the molecules with their target .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide” and similar molecules are predicted using in-silico ADME and drug-likeness prediction . These molecules show good pharmacokinetic properties, having high gastrointestinal absorption, being orally bioavailable, and less toxic .科学的研究の応用

Antitubercular Agent

6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide: has been identified as a potent antitubercular agent. It exhibits strong inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound’s efficacy is highlighted by its low minimum inhibitory concentration (MIC) value, which indicates its potential as a therapeutic option for treating tuberculosis .

Antiviral Activity

This compound has shown promise in the field of antiviral research. Indole derivatives, which share a similar structural motif, have been reported to possess antiviral properties, particularly against RNA and DNA viruses. By extension, 6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide could be explored for its effectiveness against a range of viral infections .

Cancer Research

Indole derivatives are known for their role in cancer treatment and research. Given the structural similarities, this compound may have applications in inhibiting the growth of cancer cells. Its potential in targeted therapies could be significant, especially in cases where traditional chemotherapy is ineffective .

Neuroprotective Effects

Research into neurodegenerative diseases could benefit from the application of this compound. Compounds with similar structures have been studied for their neuroprotective effects, suggesting that 6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide might help in protecting neuronal cells from damage or degeneration .

Anti-inflammatory Properties

The anti-inflammatory properties of indole derivatives suggest that this compound could be used to develop new anti-inflammatory drugs. Its mechanism of action could be studied further to understand how it modulates the body’s inflammatory response .

Antimicrobial Activity

Lastly, the antimicrobial activity of this compound is another area of interest. Its ability to inhibit the growth of various microbes can be leveraged to create new antibiotics, especially in an era where antibiotic resistance is a growing concern .

作用機序

The mechanism of action of “6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide” and similar molecules involves their binding to the target, such as Mycobacterium tuberculosis DNA gyrase . The molecule with the highest binding affinity forms more H-bond interactions, signifying better orientation of the ligand in the binding site .

Safety and Hazards

将来の方向性

The future directions for the research on “6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide” and similar molecules involve further designing and synthesis of more potent drug candidates . The research also encourages the in vivo and in vitro evaluation study for the proposed designed compounds to validate the computational findings .

特性

IUPAC Name |

6-chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O2/c1-21(2)17(23)13-5-3-4-12(10-13)8-9-19-16(22)14-6-7-15(18)20-11-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNPDHGJTRPJLPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC(=C1)CCNC(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2782246.png)

naphthalen-1-yl]methylidene})amine](/img/structure/B2782247.png)

![N-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2782256.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2782257.png)

![5-(3-chlorobenzyl)-N-(3-ethoxypropyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide](/img/structure/B2782260.png)

![1,3-dimethyl-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782263.png)

![N-(2,5-dimethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2782266.png)

![2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2782267.png)